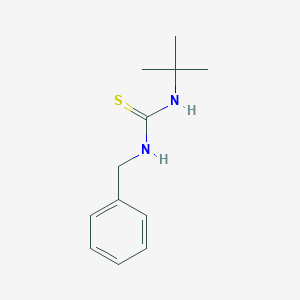![molecular formula C16H16N4O2S2 B5550614 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that typically include thiazole and oxadiazole moieties. These compounds are of interest in the field of medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic organic compounds. For example, a study by Ravinaik et al. (2021) described the synthesis of N-substituted thiazol-2-yl phenyl benzamides, which involved starting from acetic acid derivatives and progressing through several intermediate steps (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds typically features a combination of thiazole and oxadiazole rings. For example, a study by Paepke et al. (2009) detailed the molecular structure of related thiazole and oxadiazole derivatives, confirming their structures through X-ray diffraction studies (Paepke et al., 2009).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization and substitution reactions. For instance, Singh et al. (2022) reported the regioselective synthesis of thiazole derivatives via cyclization of aminoethanedithioates (Singh et al., 2022).
Physical Properties Analysis
The physical properties of such compounds can vary based on their specific molecular structure. The study by Willer et al. (2013) on a related oxadiazole derivative explored its crystal structure and physical density (Willer et al., 2013).
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to 1,3,4-oxadiazoles and thiazoles have been synthesized and evaluated for their anticancer activity. For instance, derivatives containing 1,3,4-oxadiazol and thiazole moieties have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings highlight the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Research on heterocyclic compounds with 1,3,4-oxadiazole and thiazole rings has also demonstrated promising antimicrobial and antifungal properties. Various synthesized derivatives have been screened for activity against a range of microorganisms, showing good to moderate efficacy. This suggests their potential use in developing new antimicrobial and antifungal therapies (Basoğlu et al., 2013).
Molluscicidal Properties
Compounds featuring thiazolo[5,4-d]pyrimidine structures have been explored for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This research contributes to the search for effective control agents for diseases spread by snails (El-Bayouki & Basyouni, 1988).
Synthesis and Evaluation of Novel Derivatives
Efforts in synthesizing novel derivatives that contain 1,3,4-oxadiazole and thiazole units have led to the discovery of compounds with varied biological activities. These activities include potential antibacterial, antifungal, and anticancer properties, underscoring the versatility of these heterocyclic compounds in drug development (Sharma et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-20(7-6-13-18-14(22-19-13)10-4-5-10)16(21)11-9-24-15(17-11)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROOKDVDSQROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2CC2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
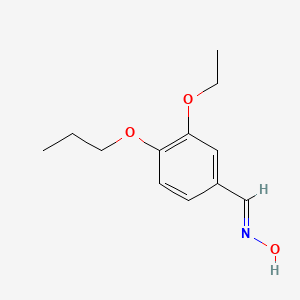
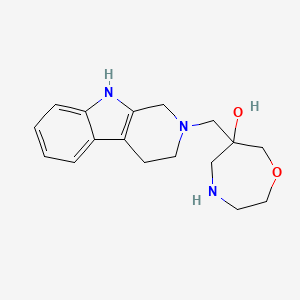
![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)
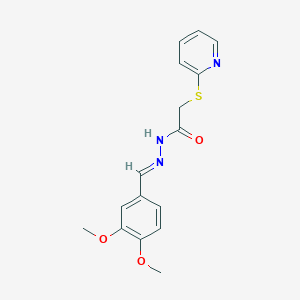
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
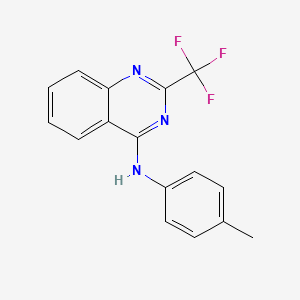
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
